molecular formula C16H16BrN3O3 B15013715 2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15013715
M. Wt: 378.22 g/mol
InChI Key: MZQCPHKDRTVZDQ-DJKKODMXSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 3-bromophenylamine with acetohydrazide under acidic conditions to form the intermediate hydrazide.

    Condensation reaction: The intermediate hydrazide is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)amino]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(3-Bromophenyl)amino]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a bromophenyl group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features make the compound particularly interesting for applications in medicinal chemistry and materials science, where specific interactions with biological targets or material properties are desired.

Properties

Molecular Formula

C16H16BrN3O3

Molecular Weight

378.22 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16BrN3O3/c1-23-14-5-6-15(21)11(7-14)9-19-20-16(22)10-18-13-4-2-3-12(17)8-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

MZQCPHKDRTVZDQ-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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